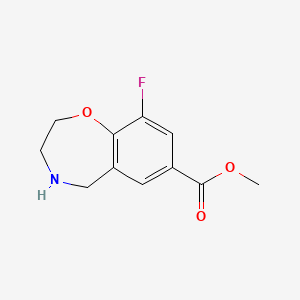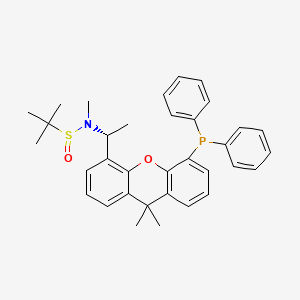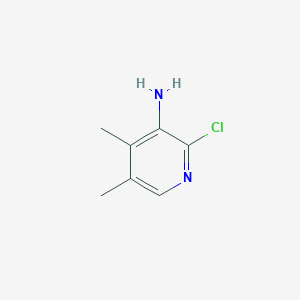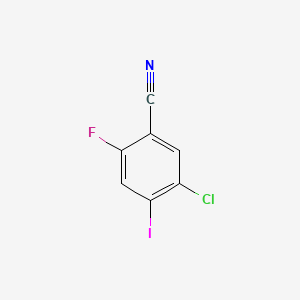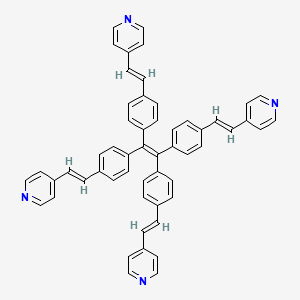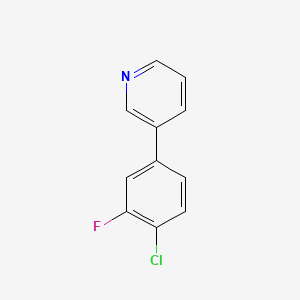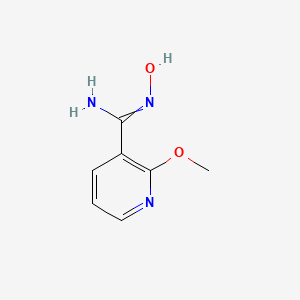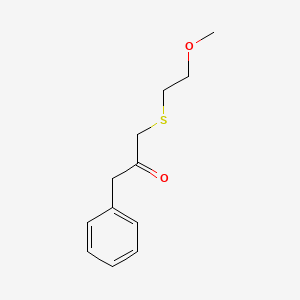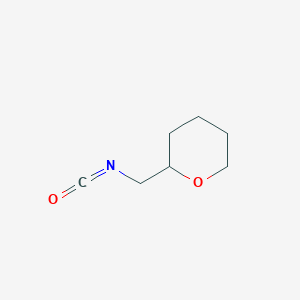
2-(Isocyanatomethyl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isocyanatomethyl)oxane is a chemical compound with the molecular formula C7H11NO2 It is characterized by the presence of an isocyanate group (-N=C=O) attached to a six-membered oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isocyanatomethyl)oxane typically involves the reaction of an appropriate precursor with phosgene or a phosgene equivalent to introduce the isocyanate group. One common method involves the reaction of 2-(hydroxymethyl)oxane with phosgene under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale phosgenation processes, where safety measures are crucial due to the toxic nature of phosgene. The process requires precise control of temperature and pressure to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Isocyanatomethyl)oxane undergoes various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction of the isocyanate group can yield amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form carbamates and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alcohols and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Carbamates and other substituted products.
Applications De Recherche Scientifique
2-(Isocyanatomethyl)oxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate group
Mécanisme D'action
The mechanism of action of 2-(Isocyanatomethyl)oxane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of urea and carbamate linkages. These reactions are crucial in its applications in polymer chemistry and bioconjugation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Isocyanatomethyl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.
2-(Isocyanatomethyl)pyran: Contains a pyran ring instead of an oxane ring.
2-(Isocyanatomethyl)cyclohexane: Features a cyclohexane ring instead of an oxane ring.
Uniqueness
2-(Isocyanatomethyl)oxane is unique due to its six-membered oxane ring, which imparts distinct chemical properties compared to its analogs. The presence of the oxane ring can influence the reactivity and stability of the compound, making it suitable for specific applications in polymer and materials science .
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
2-(isocyanatomethyl)oxane |
InChI |
InChI=1S/C7H11NO2/c9-6-8-5-7-3-1-2-4-10-7/h7H,1-5H2 |
Clé InChI |
BOVNNVWMEMJNEH-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)CN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


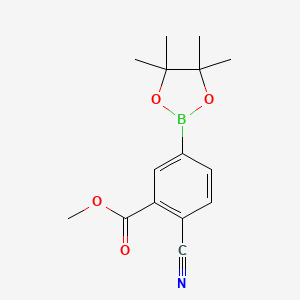
![Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13646702.png)
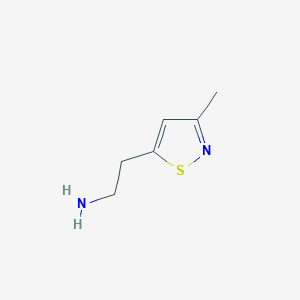
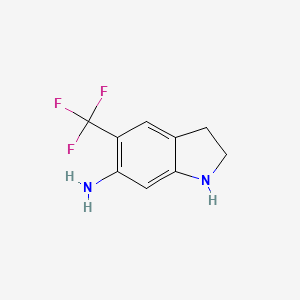
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylicacid](/img/structure/B13646719.png)
![1,8-Naphthyridine-2-acetonitrile, I+/--[(dimethylamino)methylene]-](/img/structure/B13646723.png)
